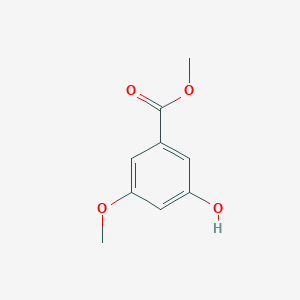
Methyl 3-hydroxy-5-methoxybenzoate
货号 B1590058
分子量: 182.17 g/mol
InChI 键: MNWFENBPJIWZOZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08993757B2
Procedure details


A suspension of methyl 3,5-dihydroxybenzoate (89 mmol, 15 g), potassium carbonate (107 mmol, 14.79 g) and iodomethane (89 mmol, 5.55 ml, 12.66 g) in acetone (300 ml) was stirred at 60° C. for 4 hours. TLC showed a mixture of 3 compounds which were starting material, mono methylated product and demethylated product. After cooling to room temperature, acetone was removed under reduced pressure and the oily residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over Na2SO4, filtered and evaporated under reduced pressure. The crude product was purified using normal phase chromatography was purified using normal phase chromatography eluting with ethyl acetate and increasing amounts of heptane to give methyl 3-hydroxy-5-methoxybenzoate (6.25 g) as a clear oil.



Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([OH:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[C:13](=O)([O-])[O-].[K+].[K+].IC>CC(C)=O>[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([O:12][CH3:13])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C(=O)OC)C=C(C1)O
|
|
Name
|
|
|
Quantity
|
14.79 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
5.55 mL
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 60° C. for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of 3 compounds which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
acetone was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the oily residue was partitioned between ethyl acetate and water
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with ethyl acetate
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
increasing amounts of heptane
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C=C(C(=O)OC)C=C(C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.25 g | |
| YIELD: CALCULATEDPERCENTYIELD | 38.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

